molecular formula C18H16N2O2S B4364013 N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No.: B4364013
M. Wt: 324.4 g/mol
InChI Key: AXNCXZHNPIAORX-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The naphthalene and thiophene rings are then introduced through subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved can vary, but they often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-furyl)-3-isoxazolecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-pyridyl)-3-isoxazolecarboxamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is unique due to the combination of its naphthalene, thiophene, and isoxazole rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-18(15-11-16(22-20-15)17-9-4-10-23-17)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-2,4-5,7,9-11,14H,3,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNCXZHNPIAORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 5
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 6
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

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